molecular formula C19H18IN3OS B303588 3-amino-N-(2-iodophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-(2-iodophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No. B303588
M. Wt: 463.3 g/mol
InChI Key: RMRBMGXJCNVFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(2-iodophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential biological activity.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-iodophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is not well understood. However, it is believed that this compound may act as a modulator of protein-protein interactions, which are important for many biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-amino-N-(2-iodophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide are not well characterized. However, studies have shown that this compound may have anticancer and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-amino-N-(2-iodophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide in lab experiments is its unique chemical structure, which may allow for the development of novel therapeutic agents. However, a limitation of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for the study of 3-amino-N-(2-iodophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide. One area of interest is the development of new therapeutic agents based on this compound. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in chemical biology and drug discovery. Finally, more research is needed to determine the safety and efficacy of this compound for use in humans.

Synthesis Methods

The synthesis of 3-amino-N-(2-iodophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex process that involves several steps. The first step involves the synthesis of the starting material, which is a derivative of cycloheptathiophene. This derivative is then reacted with an iodine-containing reagent to form the iodophenyl derivative. The final step involves the reaction of the iodophenyl derivative with an amine-containing reagent to form the desired compound.

Scientific Research Applications

3-amino-N-(2-iodophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has been studied for its potential applications in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. Additionally, this compound has been studied for its potential use as a tool in chemical biology and drug discovery.

properties

Product Name

3-amino-N-(2-iodophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Molecular Formula

C19H18IN3OS

Molecular Weight

463.3 g/mol

IUPAC Name

6-amino-N-(2-iodophenyl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C19H18IN3OS/c20-13-7-4-5-9-15(13)22-18(24)17-16(21)12-10-11-6-2-1-3-8-14(11)23-19(12)25-17/h4-5,7,9-10H,1-3,6,8,21H2,(H,22,24)

InChI Key

RMRBMGXJCNVFGB-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)N=C3C(=C2)C(=C(S3)C(=O)NC4=CC=CC=C4I)N

Canonical SMILES

C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)NC4=CC=CC=C4I

Origin of Product

United States

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